molecular formula C11H18 B14599263 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane CAS No. 59819-74-8

1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane

Cat. No.: B14599263
CAS No.: 59819-74-8
M. Wt: 150.26 g/mol
InChI Key: GEHXQDHJGCVDOM-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-methylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the dihydrochlorination and isomerization reactions of 7,7-dichlorobicyclo[4.1.0]heptane using copper mono- and bivalent salts and alcohol (methanol or ethanol) as a hydrogen chloride-binding reagent . The reaction is typically carried out at 60°C for 6 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various hydrocarbons.

Scientific Research Applications

1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropane ring strain and the presence of a double bond within the skeleton provide both thermodynamic and kinetic opportunities for reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

59819-74-8

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,3,3-trimethyl-5-methylidenebicyclo[4.1.0]heptane

InChI

InChI=1S/C11H18/c1-8-5-10(2,3)7-11(4)6-9(8)11/h9H,1,5-7H2,2-4H3

InChI Key

GEHXQDHJGCVDOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C2CC2(C1)C)C

Origin of Product

United States

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